molecular formula C16H9N3Na2O10S2 B1668909 Chromotrope 2B CAS No. 548-80-1

Chromotrope 2B

Cat. No. B1668909
CAS RN: 548-80-1
M. Wt: 513.4 g/mol
InChI Key: AXUUHWJXDWBCSG-QIKYXUGXSA-L
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Description

Chromotrope 2B is a chromotropic acid azo dye . It is also known as a groundwater pollutant that can be removed from the environment via photoelectrochemical mineralization .


Synthesis Analysis

Chromotrope 2B has been studied for its antioxidant effects on young and old rat bone marrow mesenchymal stem cells . In both age groups, Chromotrope 2B prompted a significant decrease in reactive oxygen species (ROS) generation .


Molecular Structure Analysis

The empirical formula of Chromotrope 2B is C16H9N3Na2O10S2 . Its molecular weight is 513.37 g/mol .


Chemical Reactions Analysis

Chromotrope 2B is used for the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . A new fading spectrophotometric method for the assay of chitosan was developed, taking advantage of the reaction between chitosan and Chromotrope 2B .


Physical And Chemical Properties Analysis

Chromotrope 2B appears as a dark green to brown powder . It has a maximum absorption in water at 514 nm .

Scientific Research Applications

Environmental Monitoring and Remediation

Photocatalytic Degradation of Dyes : Chromotrope 2B (and other dyes) have been studied for their degradation in aqueous solutions using photocatalytic methods with titanium dioxide. This research is pivotal for environmental remediation, as it offers a method to reduce pollution from dye effluents in industrial wastewater. The degradation rates of Chromotrope 2B are influenced by factors such as the type of photocatalyst used, pH, and the presence of electron acceptors, showing that efficient degradation pathways can be developed for environmental clean-up efforts (Qamar, Saquib, & Muneer, 2005).

Food Safety

Detection in Foodstuffs : A chemiluminescent immunoassay was developed to detect Chromotrope FB, a compound related to Chromotrope 2B, in various food products. This method stands out for its sensitivity and precision, making it suitable for rapid screening of this synthetic dye in food items, ensuring consumer safety and compliance with regulatory standards (Xu et al., 2017).

Biochemistry and Molecular Biology

Protein-Dye Interactions : The electrochemical behavior of Chromotrope 2R, a dye similar to Chromotrope 2B, in the presence of human serum albumin was studied to understand the interactions between dyes and proteins. This research provides insights into the binding mechanisms and potential applications of Chromotrope 2B in biochemistry, including its use in analytical applications to detect proteins in solutions (Hui et al., 2010).

Analytical Chemistry

Determination of Nitrite Ions : Chromotrope 2B has been utilized as an analytical reagent for the determination of nitrite ions in seawater. This application is crucial for environmental analysis and monitoring, highlighting the versatility of Chromotrope 2B in analytical chemistry. The method employs sorption and optical determination techniques, providing a sensitive and practical approach for assessing nitrite ion concentration in aquatic environments (Ivanov et al., 2004).

Safety And Hazards

Chromotrope 2B is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O10S2.2Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;;/h1-7,20-21H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUHWJXDWBCSG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060278
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-nitrophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromotrope 2B

CAS RN

548-80-1
Record name Chromotrope 2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-nitrophenyl)azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,5-dihydroxy-3-(p-nitrophenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMOTROPE 2B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81Y8BW5764
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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